
Hexasodium phytate
Vue d'ensemble
Description
L'hexaphospate de myo-inositol hexasodique, également connu sous le nom de sel hexasodique de l'acide phytique, est un sel de sodium de l'acide phytique. L'acide phytique est un composé naturellement présent dans les graines de plantes, les céréales et les légumineuses. L'hexaphospate de myo-inositol hexasodique est reconnu pour ses fortes propriétés chélatantes, qui lui permettent de se lier à des ions métalliques multivalents tels que le calcium, le fer et le zinc. Ce composé est largement utilisé dans diverses industries, notamment les cosmétiques, l'alimentation et les produits pharmaceutiques, en raison de ses propriétés antioxydantes, anticancéreuses et neuroprotectrices .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'hexaphospate de myo-inositol hexasodique peut être synthétisé en neutralisant l'acide phytique avec de l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide phytique dans l'eau et l'ajout progressif d'hydroxyde de sodium jusqu'à ce que le pH atteigne un niveau neutre. La solution obtenue est ensuite évaporée pour obtenir l'hexaphospate de myo-inositol hexasodique sous forme solide .
Méthodes de production industrielle : Dans les milieux industriels, l'hexaphospate de myo-inositol hexasodique est produit en extrayant l'acide phytique de sources végétales telles que le maïs, le son de riz ou le soja. L'acide phytique extrait est ensuite purifié et neutralisé avec de l'hydroxyde de sodium pour produire de l'hexaphospate de myo-inositol hexasodique. Ce processus comprend plusieurs étapes, notamment l'extraction, la purification, la neutralisation et le séchage .
Analyse Des Réactions Chimiques
Chelation of Metal Ions
Hexasodium phytate forms stable complexes with di- and trivalent cations, a property critical for its biological and industrial applications.
Mechanism :
-
Each phosphate group acts as a ligand, binding metal ions through electrostatic interactions.
-
The reaction is pH-dependent, with higher pH favoring deprotonation and stronger binding .
Key Findings :
Impact :
-
Reduces free metal ion concentrations in solution, inhibiting hydroxyapatite crystallization (EC₅₀ = 5.5 µM for Mg²⁺) .
-
Used to treat vascular calcification by chelating calcium in hemodialysis patients .
pH-Dependent Structural Inversion
The molecule undergoes conformational changes in response to pH:
-
Equatorial (1a5e) conformation : Dominates at pH < 9.
-
Axial (5a1e) conformation : Forms at pH 9.0–9.5, altering metal-binding affinity .
Experimental Evidence :
-
Titration studies show a shift in equivalence points (EP) during NaOH addition, influenced by Mg²⁺ binding .
-
EP3 (final deprotonation step) shifts from pH 10.5 to 9.8 in the presence of excess Mg²⁺ .
Enzymatic Hydrolysis by Phytase
Phytase catalyzes the hydrolysis of this compound, releasing inorganic phosphate:
Reaction :
Kinetics :
-
Phytase activity measured via phosphate release (1 FTU = 1 µmol PO₄³⁻/min) .
-
Hydrolysis efficiency increases in acidic conditions (optimal pH 5.5) .
Applications :
Inhibition of Hydroxyapatite Crystallization
This compound suppresses pathological calcification through direct interaction with hydroxyapatite:
Pharmacodynamic Data :
Dose (mg) | Avg. Plasma [C] (µM) | Hydroxyapatite Inhibition (%) |
---|---|---|
300 | 15 | 61 |
600 | 46 | 75 |
Source: Phase 2b clinical trial data
Modeling :
Acid-Base Reactions
Phytic acid (parent compound) has 12 exchangeable protons, deprotonating in a stepwise manner:
Titration Profile :
Metal Binding Effects :
-
Mg²⁺ addition shifts EP2 and EP3, indicating competition between protons and metal ions for binding sites .
Protein Interactions
This compound modulates enzyme activity:
-
Inhibits advanced glycation end product (AGE) formation in diabetic patients .
-
Reduces serum uric acid levels by 15–20% in clinical trials .
Stability in Aqueous Solutions
Applications De Recherche Scientifique
Medical Applications
1.1 Cardiovascular Health
Hexasodium phytate has shown promise as an anti-crystallization agent, particularly in inhibiting hydroxyapatite crystallization, which is crucial for preventing vascular calcification. A Phase 1b clinical study demonstrated that this compound significantly inhibited hydroxyapatite crystallization in patients undergoing hemodialysis. The study reported an average inhibition of 75% at a dose of 600 mg . The pharmacokinetic (PK) and pharmacodynamic (PD) relationships indicated that higher concentrations of this compound correlated with increased efficacy in inhibiting calcification .
1.2 Bone Health
Research indicates that this compound can mitigate bone mass loss by inhibiting bone resorption and reducing pathological calcification. In animal studies, rats treated with this compound exhibited significantly lower levels of calcium deposits in the aorta compared to control groups . This suggests its potential role in treating conditions related to osteoporosis and other bone health issues.
1.3 Anti-Cancer Properties
This compound has been studied for its anticancer effects. It has been shown to inhibit cancer cell proliferation and promote differentiation of malignant cells . In vitro studies suggest that it may act through multiple mechanisms, including antioxidant activity and modulation of intracellular signaling pathways, making it a candidate for further investigation in cancer therapies.
Nutritional Applications
2.1 Micronutrient Bioavailability
Phytate is known for its ability to bind minerals such as calcium, iron, and zinc, potentially reducing their bioavailability. However, recent studies have highlighted its role as a nutraceutical that can enhance micronutrient adequacy when part of a diversified diet. A community-based dietary intervention in Malawi demonstrated that diets lower in phytate but enriched with animal source foods led to improved micronutrient status among children . This suggests that managing phytate levels in diets could optimize nutrient absorption.
2.2 Dietary Supplements
This compound is being explored as a dietary supplement due to its health benefits, including antioxidant properties and potential roles in metabolic regulation. It is classified by the FDA as Generally Recognized As Safe (GRAS), which supports its use in food products aimed at enhancing health outcomes .
Cosmetic Applications
3.1 Skin Care Products
This compound is utilized in various cosmetic formulations due to its chelating properties and ability to stabilize formulations. It is included in soaps, shampoos, and skin balms as a biodegradable ingredient that enhances product efficacy while providing skin benefits . Its antioxidant properties also contribute to skin health by protecting against oxidative stress.
Summary of Key Findings
The following table summarizes the key applications and findings related to this compound:
Case Studies
Case Study 1: Hemodialysis Patients
In a randomized controlled trial involving hemodialysis patients, this compound was administered at varying doses (300 mg and 600 mg). Results indicated significant inhibition of hydroxyapatite crystallization with increased doses correlating with enhanced efficacy. The study utilized robust PK/PD modeling to establish dosage relationships and efficacy endpoints over a 52-week period .
Case Study 2: Dietary Intervention in Malawi
A quasiexperimental design was used to evaluate the impact of dietary diversification on micronutrient status among children in rural Malawi. The intervention group showed significant improvements in hemoglobin levels and reductions in anemia prevalence compared to controls, attributed partly to lower dietary phytate levels from increased animal source food consumption .
Mécanisme D'action
Hexasodium phytate exerts its effects through several mechanisms:
Chelation: this compound binds with metal ions, forming stable complexes that prevent the ions from participating in harmful reactions. This chelation process is crucial in preventing oxidative damage and reducing the bioavailability of toxic metals .
Inhibition of Hydroxyapatite Formation: this compound inhibits the formation of hydroxyapatite crystals, which are responsible for vascular calcification. By blocking the nucleation and aggregation of these crystals, this compound reduces the production and deposition of ectopic calcium .
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage .
Neuroprotection: this compound induces autophagy and reduces inflammation, providing protection against neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
L'hexaphospate de myo-inositol hexasodique est unique en raison de ses fortes propriétés chélatantes et de sa large gamme d'applications. Des composés similaires comprennent:
Acide phytique : Le composé parent de l'hexaphospate de myo-inositol hexasodique, connu pour ses propriétés chélatantes et antioxydantes.
Hexaphospate d'inositol : Un autre sel d'acide phytique avec des capacités de chélation similaires.
Phytate de sodium : Un sel de sodium de l'acide phytique avec des applications similaires dans l'alimentation et les cosmétiques.
Comparé à ces composés, l'hexaphospate de myo-inositol hexasodique est plus efficace pour inhiber la formation d'hydroxyapatite et fournir des effets neuroprotecteurs .
Activité Biologique
Hexasodium phytate (SNF472), the hexasodium salt of inositol hexaphosphate, has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and metabolic disorders. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, clinical studies, and potential health benefits.
Overview of this compound
This compound is a phosphorus storage compound predominantly found in seeds and cereal grains. Its structure allows it to chelate multivalent metal ions such as calcium, zinc, and iron, which plays a crucial role in its biological functions. The compound is recognized for its antioxidative, anti-inflammatory, and neuroprotective properties, making it a candidate for various therapeutic applications.
-
Inhibition of Hydroxyapatite Crystallization :
This compound has been shown to inhibit the crystallization of hydroxyapatite, a key component in vascular calcification. In clinical trials involving patients undergoing hemodialysis, this compound demonstrated significant inhibitory effects on hydroxyapatite crystallization, with up to 75% inhibition observed at higher doses (600 mg) . -
Antioxidative Properties :
The compound inhibits xanthine oxidase (XO), an enzyme that produces superoxide radicals. By reducing oxidative stress, this compound may protect against cellular damage associated with chronic diseases . -
Phosphate Regulation :
As a phytate, this compound can modulate phosphate levels in the body, potentially preventing pathological calcifications that are common in patients with chronic kidney disease .
Pharmacokinetics
Clinical studies have provided insights into the pharmacokinetics of this compound. In a Phase 1b clinical trial, plasma concentrations were measured following administration of varying doses. Results indicated that:
- At a dose of 600 mg, the average maximum concentration (C_max) reached approximately 46 µM.
- A sigmoidal E_max model was used to correlate plasma concentration with pharmacodynamic effects, revealing an EC_80 at concentrations above 21.9 µM .
CaLIPSO Study
The CaLIPSO study was a pivotal Phase 2b clinical trial assessing the efficacy of this compound in patients with cardiovascular calcification undergoing hemodialysis. Key findings include:
- Significant reduction in coronary artery calcification (CAC) progression over 52 weeks.
- Dose-dependent effects were noted, with higher doses yielding greater inhibition of CAC volume .
Case Study: Calciphylaxis Treatment
This compound has also been investigated for its role in treating calciphylaxis—a severe condition characterized by vascular calcification and skin necrosis. A randomized double-blind Phase 3 trial demonstrated that administration of this compound significantly improved patient outcomes compared to placebo .
Research Findings
A summary of research findings related to the biological activity of this compound is presented below:
Study | Focus | Key Findings |
---|---|---|
Salcedo et al., 2019 | Hydroxyapatite Inhibition | Achieved up to 75% inhibition at high doses; significant correlation between plasma concentration and effect. |
Raggi et al., 2020 | Cardiovascular Calcification | Demonstrated significant reduction in CAC progression; robust exposure-response relationship established. |
Proietti et al., 2017 | Cancer Treatment | Improved quality of life and reduced chemotherapy side effects in breast cancer patients receiving sodium phytate supplementation. |
Propriétés
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
Record name | Hexasodium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexasodium phytate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXASODIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.